Dimethyl 4-(4-fluorophenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
3,5-DIMETHYL 4-(4-FLUOROPHENYL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a chemical compound belonging to the dihydropyridine class. Dihydropyridines are known for their significant role in medicinal chemistry, particularly as calcium channel blockers. This compound is characterized by its unique structure, which includes a fluorophenyl group and two carboxylate groups, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-DIMETHYL 4-(4-FLUOROPHENYL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves a multi-step process. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde (such as 4-fluorobenzaldehyde), a β-keto ester (such as methyl acetoacetate), and ammonia or an ammonium salt under reflux conditions. The reaction is usually carried out in ethanol or another suitable solvent, and the product is purified by recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the reaction conditions may be optimized to reduce the formation of by-products and improve the overall purity of the compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine ring, leading to the formation of pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a tetrahydropyridine or a fully saturated piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products:
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine or piperidine derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
3,5-DIMETHYL 4-(4-FLUOROPHENYL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in reaction mechanism studies.
Biology: The compound is studied for its potential biological activities, including its role as a calcium channel blocker.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cardiovascular diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,5-DIMETHYL 4-(4-FLUOROPHENYL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE primarily involves its interaction with calcium channels. By binding to these channels, the compound inhibits the influx of calcium ions into cells, leading to vasodilation and a reduction in blood pressure. This mechanism is similar to other dihydropyridine calcium channel blockers, which are widely used in the treatment of hypertension and angina.
Comparison with Similar Compounds
Nifedipine: Another dihydropyridine calcium channel blocker used in the treatment of hypertension.
Amlodipine: A long-acting dihydropyridine calcium channel blocker with similar therapeutic applications.
Felodipine: Known for its high vascular selectivity and used in the management of hypertension.
Uniqueness: 3,5-DIMETHYL 4-(4-FLUOROPHENYL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to the presence of the fluorophenyl group, which can influence its pharmacokinetic and pharmacodynamic properties. This structural feature may enhance its binding affinity to calcium channels and improve its overall efficacy and safety profile compared to other dihydropyridine derivatives.
Properties
Molecular Formula |
C16H16FNO4 |
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Molecular Weight |
305.30 g/mol |
IUPAC Name |
dimethyl 4-(4-fluorophenyl)-1-methyl-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C16H16FNO4/c1-18-8-12(15(19)21-2)14(13(9-18)16(20)22-3)10-4-6-11(17)7-5-10/h4-9,14H,1-3H3 |
InChI Key |
XHRLKYQYHULLCE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(C(=C1)C(=O)OC)C2=CC=C(C=C2)F)C(=O)OC |
Origin of Product |
United States |
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